molecular formula C35H46O18 B1236391 Bruceoside-F CAS No. 167782-24-3

Bruceoside-F

カタログ番号 B1236391
CAS番号: 167782-24-3
分子量: 754.7 g/mol
InChIキー: HLVUVKGKEFOUCN-QQBCAOPKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bruceoside-F is a natural product found in Brucea javanica with data available.

科学的研究の応用

Anti-Cancer Properties

Quassinoid glycosides from Brucea javanica, including bruceosides, have been studied for their potential anti-cancer effects. For example, a pharmacokinetic study on bruceoside A highlighted its transformation into potent anticancer components in vivo, suggesting that quassinoid glycosides could contribute to the anticancer properties of Fructus Bruceae through metabolic transformation into more active metabolites (Xu et al., 2019). This indicates that Bruceoside-F and similar compounds may also undergo such transformations, contributing to the anti-cancer effects of Brucea javanica.

Anti-Inflammatory and Immunomodulatory Effects

Quassinoids from Brucea javanica, including bruceoside B, have demonstrated inhibitory activities against nitric oxide (NO) release in LPS-activated macrophages, indicating potential anti-inflammatory effects. These compounds could modulate key inflammatory pathways, suggesting a role in treating inflammatory diseases (He et al., 2021).

Role in Traditional Medicine and Pharmacology

Brucea javanica and its constituents, including quassinoid glycosides like Bruceoside-F, have been used in traditional medicine for treating various ailments, particularly cancers of the lung and gastrointestinal tract. The pharmacological research underscores the plant's diverse bioactive components and their therapeutic potentials, necessitating further investigation into their mechanisms of action and clinical applications (Chen et al., 2013).

Nanoparticulate Delivery Systems

Given the poor water solubility and low bioavailability of many active components in Brucea javanica, including quassinoids like Bruceoside-F, research into nanoparticulate delivery systems is essential. Such systems could significantly enhance the bioavailability and therapeutic efficacy of these compounds, offering new avenues for clinical application and overcoming existing pharmacological limitations (Chen et al., 2013).

特性

CAS番号

167782-24-3

分子式

C35H46O18

分子量

754.7 g/mol

IUPAC名

(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid

InChI

InChI=1S/C35H46O18/c1-12(32(4,5)53-14(3)37)7-19(38)52-25-27-34-11-48-35(27,31(46)47)28(44)24(43)26(34)33(6)9-16(20(39)13(2)15(33)8-18(34)51-29(25)45)49-30-23(42)22(41)21(40)17(10-36)50-30/h7,9,13,15,17-18,21-28,30,36,40-44H,8,10-11H2,1-6H3,(H,46,47)/b12-7+/t13-,15-,17+,18+,21+,22-,23+,24+,25+,26+,27+,28-,30+,33-,34+,35?/m0/s1

InChIキー

HLVUVKGKEFOUCN-QQBCAOPKSA-N

異性体SMILES

C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)O

SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O

正規SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O

同義語

bruceoside F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。